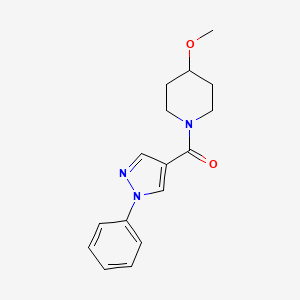
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MPPM, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology.
科学研究应用
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential applications in the treatment of various medical conditions. For example, it has been shown to have antinociceptive effects, meaning it can reduce pain sensitivity. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
作用机制
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes including calcium signaling, cell survival, and neurotransmitter release. By modulating the activity of this receptor, (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone can affect various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to reduce inflammation and oxidative stress in various tissues.
实验室实验的优点和局限性
One advantage of using (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments is that it has a relatively high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several future directions for research on (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone may have potential as a treatment for drug addiction and withdrawal. Additionally, further research is needed to better understand the long-term effects of (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone on various physiological and biochemical processes in the body.
合成方法
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone can be synthesized by reacting 4-methoxypiperidine with 1-phenyl-4-chloro-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone.
属性
IUPAC Name |
(4-methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-15-7-9-18(10-8-15)16(20)13-11-17-19(12-13)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRHVSDQXXDYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

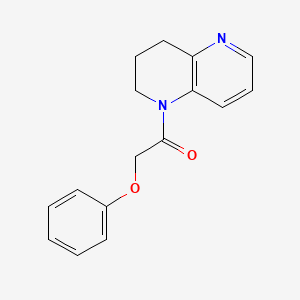
![Furan-3-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507719.png)
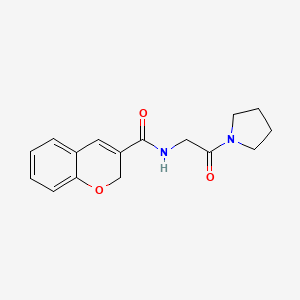
![[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate](/img/structure/B7507732.png)
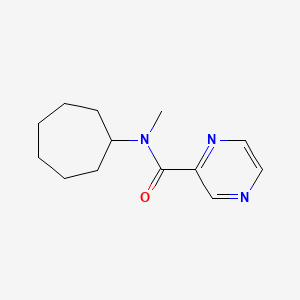
![1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507741.png)
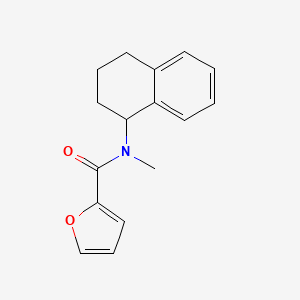

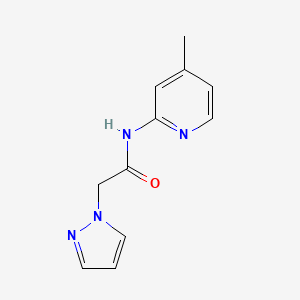
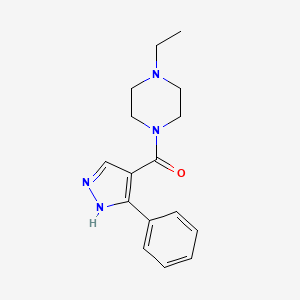
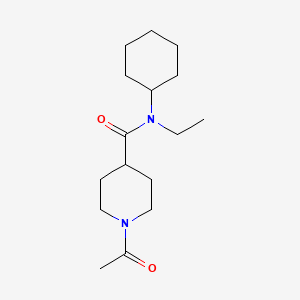

![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)
![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)